
2,6-Dimethyl-3,4-diphenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-3,4-diphenylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound is notable for its two methyl groups at positions 2 and 6, and two phenyl groups at positions 3 and 4 on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3,4-diphenylpyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethyl-3,4-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields pyridine N-oxides, while reduction can produce various hydrogenated pyridine derivatives.
Applications De Recherche Scientifique
2,6-Dimethyl-3,4-diphenylpyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-3,4-diphenylpyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
2,6-Diformylpyridine: This compound features formyl groups at positions 2 and 6 instead of methyl groups.
2,6-Diacetylpyridine: Similar to 2,6-Dimethyl-3,4-diphenylpyridine but with acetyl groups at positions 2 and 6.
4-Chloro-2,6-dimethyl-3-nitropyridine: A derivative with a chloro and nitro group at positions 4 and 3, respectively.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
109810-16-4 |
|---|---|
Formule moléculaire |
C19H17N |
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
2,6-dimethyl-3,4-diphenylpyridine |
InChI |
InChI=1S/C19H17N/c1-14-13-18(16-9-5-3-6-10-16)19(15(2)20-14)17-11-7-4-8-12-17/h3-13H,1-2H3 |
Clé InChI |
TXZCXVLPTBZSSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


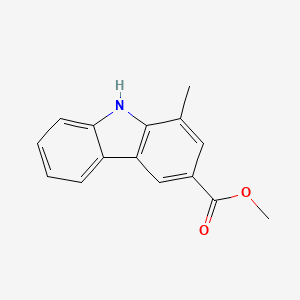
![Octanamide, N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-](/img/structure/B14331773.png)
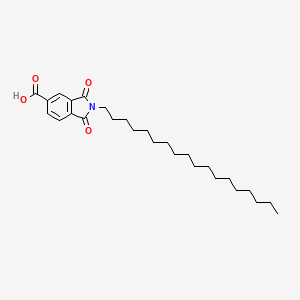
![4-[4-(Acetyloxy)phenyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14331783.png)
![Oxetane, 3,3'-[1,3-phenylenebis(oxymethylene)]bis[3-ethyl-](/img/structure/B14331793.png)
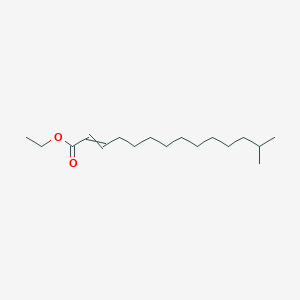
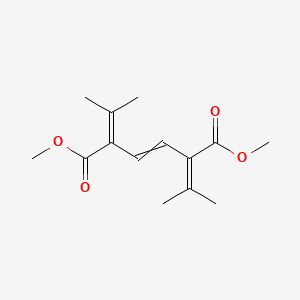
![Acetonitrile, [(4-methylphenyl)seleno]-](/img/structure/B14331818.png)
![2-{[(Pentafluorophenyl)methyl]amino}phenol](/img/structure/B14331823.png)
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)

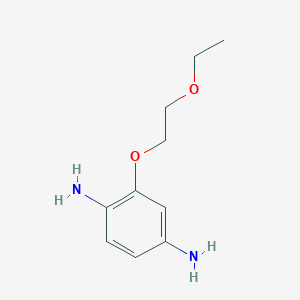
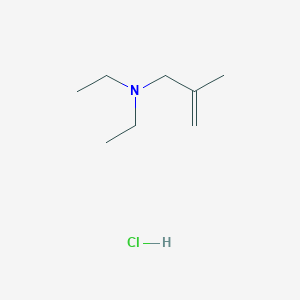
![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)
